AEG-41174
Description
AEG-41174 is a novel non-ATP-competitive inhibitor targeting the Janus kinase 2 (JAK2) pathway, specifically designed to address myeloproliferative disorders (MPDs) driven by the JAK2V617F mutation. This mutation is prevalent in BCR-ABL-negative MPDs, such as polycythemia vera and primary myelofibrosis, and leads to constitutive activation of JAK2 signaling. This compound disrupts JAK2 autophosphorylation and downstream targets (e.g., STAT5, ERK), thereby inducing apoptosis in JAK2V617F-positive cell lines . Preclinical studies demonstrate efficacy in suppressing cytokine-independent erythroid colony formation in patient-derived samples, supporting its progression into clinical trials .
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AEG41174; AEG 41174; AEG-41174 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Analogues
The table below compares AEG-41174 with structurally or functionally related JAK2 inhibitors:
| Compound | Mechanism | Target Specificity | IC₅₀ (JAK2) | Clinical Stage | Key Advantages/Limitations |
|---|---|---|---|---|---|
| This compound | Non-ATP-competitive | JAK2V617F mutant | 12 nM* | Phase I | Synergistic with ATP-competitive inhibitors |
| Ruxolitinib | ATP-competitive | JAK1/JAK2 | 3.3 nM | Approved (MF, PV) | Hematologic toxicity; transient symptom relief |
| Fedratinib | ATP-competitive | JAK2/FLT3 | 5.2 nM | Approved (MF) | Risk of encephalopathy; limited mutant selectivity |
| LS104 | Non-ATP-competitive | JAK2V617F mutant | 18 nM* | Preclinical | Synergy with ATP inhibitors; no clinical data |
| Pacritinib | ATP-competitive | JAK2/IRAK1 | 23 nM | Phase III | Low platelet toxicity; broad kinase inhibition |
*Data derived from in vitro kinase assays .
Mechanistic Differentiation
- ATP-Competitive Inhibitors (e.g., Ruxolitinib, Fedratinib): These bind to the ATP-binding pocket, competing with endogenous ATP. While effective in reducing splenomegaly and symptom burden, their lack of mutant specificity often leads to dose-limiting anemia and thrombocytopenia. Resistance arises via mutations in the ATP-binding domain (e.g., JAK2V617F amplification) .
- Non-ATP-Competitive Inhibitors (this compound, LS104): These target allosteric sites or substrate-binding regions, bypassing ATP-dependent resistance. This compound shows enhanced selectivity for JAK2V617F over wild-type JAK2, reducing off-target effects. Preclinical models highlight synergistic apoptosis induction when combined with ATP-competitive agents (e.g., 2.5-fold increase in cell death vs. monotherapy) .
Preclinical and Clinical Efficacy
- This compound reduced JAK2V617F autophosphorylation by 85% at 100 nM in HEL cells, compared to 70% inhibition by LS104 under similar conditions. In xenograft models, this compound achieved tumor regression at 50 mg/kg/day, outperforming LS104 (30% tumor growth inhibition) .
Toxicity and Selectivity
In contrast, ATP-competitive inhibitors like fedratinib carry black-box warnings for encephalopathy and gastrointestinal toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
